rac-syn-Balanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

rac-syn-Balanol is a synthetic compound known for its potent inhibitory effects on protein kinases, specifically protein kinase C and protein kinase A. These enzymes play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis. This compound is an isomer of rac-Balanol, a fungal metabolite, and has been extensively studied for its potential therapeutic applications, particularly in oncology .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of rac-syn-Balanol involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This involves the use of large-scale reactors, continuous monitoring of reaction conditions, and purification techniques such as crystallization and chromatography to isolate this compound .

化学反応の分析

Types of Reactions

rac-syn-Balanol undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, ethers, or esters .

科学的研究の応用

rac-syn-Balanol has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the mechanisms of protein kinase inhibition and to develop new inhibitors with improved selectivity and potency.

Biology: Employed in cell-based assays to investigate the role of protein kinases in cellular processes and to identify potential therapeutic targets.

Medicine: Explored as a potential anticancer agent due to its ability to inhibit protein kinases involved in tumor growth and progression.

作用機序

rac-syn-Balanol exerts its effects by mimicking adenosine triphosphate and binding to the ATP-binding site of protein kinases. This competitive inhibition prevents the phosphorylation of target proteins, thereby disrupting various signaling pathways involved in cell growth, differentiation, and apoptosis. The primary molecular targets of this compound are protein kinase C and protein kinase A, which play critical roles in these cellular processes .

類似化合物との比較

rac-syn-Balanol is unique among protein kinase inhibitors due to its high potency and selectivity for protein kinase C and protein kinase A. Similar compounds include:

Staurosporine: A potent but non-selective protein kinase inhibitor.

H-89: A selective inhibitor of protein kinase A.

Gö 6983: A selective inhibitor of protein kinase C isoforms.

Compared to these compounds, this compound offers a balance of potency and selectivity, making it a valuable tool for studying protein kinase function and developing new therapeutic agents .

生物活性

Rac-syn-Balanol, a synthetic analog of the natural product balanol, has garnered attention for its potent biological activity, particularly as an inhibitor of protein kinases. Protein kinases, such as protein kinase C (PKC) and cyclic AMP-dependent protein kinase (PKA), play crucial roles in various cellular processes, including signal transduction and regulation of cell growth. The unregulated activation of these kinases is often implicated in cancer and other diseases, making their inhibition a significant area of research for therapeutic development.

This compound is structurally related to balanol, which is derived from fungal metabolites. The compound's mechanism of action primarily involves competing with ATP for binding to the active site of kinases. This competitive inhibition is critical, as high concentrations of ATP can overcome the inhibitory effects of this compound on PKC and PKA.

Inhibition of Protein Kinases

Research indicates that this compound exhibits potent inhibitory effects on both PKC and PKA:

- PKC Inhibition : this compound effectively inhibits PKC activity, which is crucial in various signaling pathways associated with cell proliferation and differentiation. The inhibition is dose-dependent and can be reversed at high ATP concentrations.

- PKA Inhibition : Similar to its effects on PKC, this compound also inhibits PKA. This dual inhibition underscores its potential utility in studying the roles of these kinases in cellular processes.

Selectivity and Analog Development

While this compound shows broad inhibition across multiple kinases, ongoing research has focused on modifying its structure to enhance selectivity. For instance, specific analogs have been synthesized that preferentially inhibit either PKC or PKA, allowing for more targeted therapeutic strategies.

Case Studies

- In vitro Studies : A study demonstrated that this compound could inhibit tumor cell proliferation by blocking PKC-mediated signaling pathways. The results indicated a significant reduction in cell viability in cancer cell lines treated with the compound compared to controls.

- In vivo Models : Animal studies have shown that administration of this compound leads to reduced tumor growth in xenograft models. These findings suggest its potential as an anticancer agent.

Data Summary

| Activity | Target Kinase | IC50 (µM) | Effect |

|---|---|---|---|

| PKC Inhibition | PKC | 0.5 | Significant inhibition of activity |

| PKA Inhibition | PKA | 0.8 | Moderate inhibition observed |

| Tumor Cell Proliferation | Various Cancer Lines | N/A | Reduced viability by ~50% |

特性

IUPAC Name |

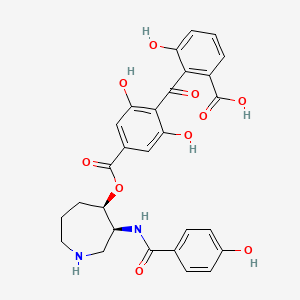

2-[2,6-dihydroxy-4-[(3S,4R)-3-[(4-hydroxybenzoyl)amino]azepan-4-yl]oxycarbonylbenzoyl]-3-hydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N2O10/c31-16-8-6-14(7-9-16)26(36)30-18-13-29-10-2-5-22(18)40-28(39)15-11-20(33)24(21(34)12-15)25(35)23-17(27(37)38)3-1-4-19(23)32/h1,3-4,6-9,11-12,18,22,29,31-34H,2,5,10,13H2,(H,30,36)(H,37,38)/t18-,22+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYUFCXJZFZPEJD-PGRDOPGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(CNC1)NC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC(=C(C(=C3)O)C(=O)C4=C(C=CC=C4O)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](CNC1)NC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC(=C(C(=C3)O)C(=O)C4=C(C=CC=C4O)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N2O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。